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Compound of Interest

Compound Name: 1,1,1-Tribromoacetone

Cat. No.: B11932703

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral
data for 1,1,1-tribromoacetone (CAS No. 3770-98-7), a halogenated ketone of interest in
organic synthesis and pharmaceutical development. Due to a scarcity of publicly available
experimental spectra for this specific compound, this guide combines reported mass
spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectral characteristics based on established principles and data from analogous structures.

Introduction

1,1,1-Tribromoacetone, with the molecular formula CsH3Brs0, is a derivative of acetone
featuring a triboromomethyl group.[1] This structural feature significantly influences its chemical
reactivity and spectroscopic properties. Understanding its spectral signature is crucial for its
identification, characterization, and quantification in research and development settings.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for 1,1,1-
tribromoacetone.

Mass Spectrometry Data

Mass spectrometry of 1,1,1-tribromoacetone is characterized by fragmentation patterns
influenced by the presence of three bromine atoms, which have two major isotopes (’°Br and
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81Br) in nearly equal abundance. This results in characteristic isotopic patterns for bromine-
containing fragments.

Table 1: Mass Spectrometry Data for 1,1,1-Tribromoacetone

Property Value Source

Molecular Formula CsHsBrsO PubChem[1]
Molecular Weight 294.77 g/mol PubChem[1]
Major Peaks (m/z) 43, 44, 42 PubChem[1]

Further analysis suggests that the peak at m/z 43 likely corresponds to the acetyl cation
[CH3CO]*, a common fragment in the mass spectra of methyl ketones.

Predicted NMR Spectral Data

Due to the lack of publicly available experimental NMR spectra, the following data is based on
prediction and analysis of similar halogenated ketones.

Table 2: Predicted 'H NMR Spectral Data for 1,1,1-Tribromoacetone

Predicted Chemical

Multiplicit Integration Assignment
Shift (5) ppm Al 2 2

~2.5-3.0 Singlet 3H CHs

The chemical shift of the methyl protons is expected to be downfield from that of acetone due
to the electron-withdrawing effect of the adjacent tribromomethyl group. A predicted value of
7.64 ppm in acetone solvent has been reported, though this appears unusually high and may
need experimental verification.[2]

Table 3: Predicted 3C NMR Spectral Data for 1,1,1-Tribromoacetone
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Predicted Chemical Shift (8) ppm Assighment
~190 - 200 C=0 (Ketone)
~30 - 40 CHs (Methyl)
~35-45 CBrs3

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 1,1,1-tribromoacetone is expected to show characteristic absorption
bands for its functional groups.

Table 4: Predicted IR Absorption Bands for 1,1,1-Tribromoacetone

Wavenumber (cm~?) Intensity Assignment
~1730-1710 Strong C=0 Stretch (Ketone)
~1450 - 1350 Medium C-H Bend (Methyl)
~700 - 500 Strong C-Br Stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for 1,1,1-
tribromoacetone, based on standard techniques for halogenated ketones.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 1,1,1-tribromoacetone in a volatile organic
solvent such as dichloromethane or ethyl acetate.

e Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.
e GC Conditions:

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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o Injector Temperature: 250 °C.
o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

o Carrier Gas: Helium at a constant flow rate.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 350.

o lon Source Temperature: 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 1,1,1-tribromoacetone in approximately 0.7 mL of
a deuterated solvent (e.g., CDCls, acetone-de) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise
ratio.

o Typical spectral width: 0-10 ppm.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Alarger number of scans will be required compared to *H NMR.

o Typical spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy
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e Sample Preparation:

o Solid Phase: Prepare a KBr pellet by mixing a small amount of 1,1,1-tribromoacetone
with dry potassium bromide and pressing it into a thin disk.

o Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in
a liquid IR cell.

¢ Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
e Acquisition:
o Record the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the
sample spectrum.

Visualizations
General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 1,1,1-tribromoacetone.
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General Spectroscopic Analysis Workflow
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A generalized workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the
structural information they provide for 1,1,1-tribromoacetone.
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Relationship of Spectroscopic Data to Molecular Structure
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Information derived from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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